molecular formula C18H17NO6 B026895 N-[3',4'-二羟基-(E)-肉桂酰]-L-酪氨酸 CAS No. 124027-56-1

N-[3',4'-二羟基-(E)-肉桂酰]-L-酪氨酸

货号: B026895
CAS 编号: 124027-56-1
分子量: 343.3 g/mol
InChI 键: JRXLVUMFJASLDR-XBXARRHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Caffeoyl tyrosine is a tyrosine derivative.

科学研究应用

  1. Tyrosinase Inhibitory Effects and Antioxidant Activities

    新型具有氨基酸酯基的肉桂酰胺,包括类似于N-[3',4'-二羟基-(E)-肉桂酰]-L-酪氨酸的化合物,在蘑菇酪氨酸酶上显示出强烈的抑制作用,并具有潜在的抗氧化活性。这表明它们在食品化学和生物化学中对控制酶催化的褐变和氧化应激具有潜在的应用(Fan et al., 2012)

  2. Antioxidant Activity in Lipid Autoxidation

    合成的肉桂酰和羟基肉桂酰氨基酸共轭物,与N-[3',4'-二羟基-(E)-肉桂酰]-L-酪氨酸结构相关,展现出在大量相脂质自氧化中的高抗氧化活性。这一发现在食品保鲜和开发富含抗氧化剂的食品产品方面具有重要意义(Spasova et al., 2006)

  3. Biocatalytic Derivatization of L-Tyrosine

    L-酪氨酸衍生物的酶催化衍生化,包括类似于N-[3',4'-二羟基-(E)-肉桂酰]-L-酪氨酸的衍生物,已经发展到在制药、食品和化妆品等工业应用中具有重要意义的程度(Tan et al., 2020)

  4. Role in Astringent Taste and Antioxidant Properties of Cocoa Nibs

    N-苯丙烯酰-L-氨基酸,包括N-[3',4'-二羟基-(E)-肉桂酰]-L-酪氨酸在内的一类化合物,对可可豆酒花的抗氧化性能和涩味起着关键作用。在植物来源食品中定量这些化合物对于了解它们的抗氧化性能和潜在健康风险至关重要(Stark et al., 2006)

  5. Biotechnological Production and Applications

    已经开发出用于生产L-酪氨酸的微生物生产菌株,可用于制备黑色素和帕金森病治疗等有价值产品。这项研究突出了L-酪氨酸衍生物的生物技术应用潜力(Chávez-Béjar et al., 2012)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine involves the coupling of L-tyrosine with 3',4'-Dihydroxy-(E)-cinnamoyl chloride via an amide bond formation reaction.", "Starting Materials": ["L-tyrosine", "3',4'-Dihydroxy-(E)-cinnamoyl chloride", "DMF (N,N-dimethylformamide)", "DCC (N,N'-dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "EtOAc (ethyl acetate)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)"], "Reaction": [ "Step 1: Dissolve L-tyrosine (1.0 eq) and DMAP (0.1 eq) in DMF.", "Step 2: Add DCC (1.1 eq) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add 3',4'-Dihydroxy-(E)-cinnamoyl chloride (1.1 eq) to the reaction mixture and stir overnight at room temperature.", "Step 4: Quench the reaction by adding EtOAc and NaHCO3 solution.", "Step 5: Extract the organic layer and wash with brine.", "Step 6: Dry the organic layer with Na2SO4 and filter.", "Step 7: Concentrate the filtrate and purify by column chromatography.", "Step 8: Obtain the desired product N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine as a white solid." ] }

CAS 编号

124027-56-1

分子式

C18H17NO6

分子量

343.3 g/mol

IUPAC 名称

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C18H17NO6/c20-13-5-1-11(2-6-13)9-14(18(24)25)19-17(23)8-4-12-3-7-15(21)16(22)10-12/h1-8,10,14,20-22H,9H2,(H,19,23)(H,24,25)/b8-4+

InChI 键

JRXLVUMFJASLDR-XBXARRHUSA-N

手性 SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O

规范 SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O

物理描述

Solid

溶解度

0.4 mg/mL at 20 °C

同义词

N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-tyrosine; _x000B_Angola I;  Deoxyclovamide; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine in coffee beans?

A1: N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine, also known as Angola I or Caffeoyl-N-tyrosine, is a hydroxycinnamoyl amide (HCA) found in certain coffee species. Research has identified it as a potential chemical marker for distinguishing between different coffee varieties. Specifically, it is primarily found in Coffea canephora (Robusta) beans and absent in Coffea arabica beans. [, ] This distinction can be valuable for quality control, authentication, and potential adulteration detection in the coffee industry. []

Q2: How does the geographical origin of the coffee beans influence the presence of Angola I?

A2: Studies show that the concentration of Angola I can vary significantly depending on the geographical origin of the Robusta coffee beans. For instance, Ugandan Robusta green coffee beans showed a distinct presence of this compound. [] This variation could be attributed to differences in environmental factors, cultivation practices, or genetic variations among Robusta cultivars from different regions.

Q3: What analytical methods are employed to identify and quantify Angola I in coffee samples?

A5: Researchers primarily utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) techniques for the identification and quantification of Angola I in coffee samples. [, ] These methods offer high sensitivity and selectivity, enabling accurate measurement of the compound even at low concentrations.

Q4: Can you explain the structure of Angola I and its relation to other compounds found in coffee?

A6: Angola I (N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine) is a conjugate of caffeic acid and the amino acid tyrosine, linked by an amide bond. This structure classifies it as a hydroxycinnamoyl amino acid conjugate. It shares structural similarities with other phenolic compounds present in coffee, such as chlorogenic acids (CGAs), which are esters of caffeic acid and quinic acid. These compounds, including Angola I, contribute to the diverse chemical profile of coffee. []

Q5: Are there any known synthetic routes for producing Angola I?

A7: While specific details on the synthesis of Angola I were not found in the provided research papers, similar compounds like N-phenylpropenoyl-L-amino acids have been successfully synthesized. [] It is highly likely that similar synthetic strategies can be employed for producing Angola I, potentially involving coupling reactions between caffeic acid derivatives and tyrosine. These synthetic approaches could be valuable for obtaining reference standards for analytical purposes or for exploring potential applications of Angola I.

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